6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515677
InChI: InChI=1S/C7H6ClF2N3O/c8-5-2-1-4(12-13-5)7(14)11-3-6(9)10/h1-2,6H,3H2,(H,11,14)
SMILES: C1=CC(=NN=C1C(=O)NCC(F)F)Cl
Molecular Formula: C7H6ClF2N3O
Molecular Weight: 221.59 g/mol

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide

CAS No.:

Cat. No.: VC13515677

Molecular Formula: C7H6ClF2N3O

Molecular Weight: 221.59 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide -

Specification

Molecular Formula C7H6ClF2N3O
Molecular Weight 221.59 g/mol
IUPAC Name 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide
Standard InChI InChI=1S/C7H6ClF2N3O/c8-5-2-1-4(12-13-5)7(14)11-3-6(9)10/h1-2,6H,3H2,(H,11,14)
Standard InChI Key JXIUFNNTDDPYLH-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1C(=O)NCC(F)F)Cl
Canonical SMILES C1=CC(=NN=C1C(=O)NCC(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyridazine core substituted at position 3 with a carboxamide group and at position 6 with a chlorine atom. The carboxamide nitrogen is further functionalized with a 2,2-difluoroethyl chain, contributing to its hydrophobicity and electronic properties. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC7H6ClF2N3O\text{C}_7\text{H}_6\text{ClF}_2\text{N}_3\text{O}
Molecular Weight221.59 g/mol
IUPAC Name6-Chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide
SMILESClC1=NN=C(C(=O)NCC(F)F)C=C1
InChIKeyJXIUFNNTDDPYLH-UHFFFAOYSA-N

The difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs, a common strategy in drug design to modulate pharmacokinetics .

Synthesis and Manufacturing Processes

Synthesis typically begins with pyridazine derivatives, where selective functionalization introduces the chloro and carboxamide groups. A representative route involves:

  • Chlorination: Pyridazine-3-carboxylic acid undergoes chlorination at position 6 using phosphorus oxychloride or thionyl chloride.

  • Carboxamide Formation: The carboxylic acid is converted to an acyl chloride, followed by reaction with 2,2-difluoroethylamine to yield the target compound.

  • Purification: Column chromatography or recrystallization isolates the product, with yields and purity dependent on reaction conditions.

Patents describing analogous compounds, such as phthalazine derivatives with trifluoroethyl carboxamides, highlight the broader applicability of fluoroalkyl groups in enhancing binding affinity and solubility .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Signals for the pyridazine ring protons appear as doublets between δ 7.5–8.5 ppm. The difluoroethyl group’s methylene protons split into a triplet due to coupling with fluorine (JHF47HzJ_{H-F} \approx 47 \, \text{Hz}).

  • 19^{19}F NMR: Two distinct fluorine resonances near δ -120 ppm confirm the geminal difluoro configuration.

Infrared (IR) Spectroscopy

  • Strong absorption at ~1650 cm1^{-1} corresponds to the carbonyl stretch of the carboxamide group.

  • C–F vibrations in the difluoroethyl moiety appear as peaks between 1100–1200 cm1^{-1}.

Mass Spectrometry (MS)

  • The molecular ion peak at m/z 221.59 aligns with the molecular weight. Fragmentation patterns include loss of the difluoroethyl group (-C2H3F2\text{-C}_2\text{H}_3\text{F}_2) and chlorine.

Recent Advances and Research Directions

Recent patents describe structurally related compounds, such as N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, which exhibit improved enzymatic inhibition and metabolic stability . These findings suggest that further optimization of the difluoroethyl chain or pyridazine substitutions could enhance the compound’s efficacy.

Ongoing research in sphingolipid metabolism highlights carboxamides’ potential in treating neurological disorders . Evaluating 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide in similar disease models could validate its therapeutic utility.

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